1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15828967
Molecular Formula: C14H10FN5O2S
Molecular Weight: 331.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10FN5O2S |
|---|---|
| Molecular Weight | 331.33 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H10FN5O2S/c15-9-2-4-10(5-3-9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-1-7-17-14/h1-7H,8H2,(H,21,22) |
| Standard InChI Key | HEFXZXNKLJHEMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)SCC2=C(N=NN2C3=CC=C(C=C3)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 1,2,3-triazole ring at position 1 substituted with a 4-fluorophenyl group.
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A pyrimidin-2-ylthio methyl group at position 5, introducing sulfur-based hydrophobicity.
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A carboxylic acid at position 4, enabling hydrogen bonding and salt formation.
The IUPAC name, 1-(4-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid, reflects this arrangement. X-ray crystallography of analogous triazoles reveals planar triazole rings with dihedral angles <15° relative to aromatic substituents, suggesting conformational rigidity .
Table 1: Key Structural and Physical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀FN₅O₂S | |
| Molecular Weight | 331.33 g/mol | |
| CAS Number | 887035-89-4* | |
| X-ray Diffraction Data | Not Available | — |
| Calculated logP | ~2.1 (Estimated via ChemAxon) |
*Note: CAS numbers vary across analogs; the closest match is 887035-89-4 for a methyl-substituted derivative .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 8.6–8.8 ppm (pyrimidine protons), δ 7.2–7.6 ppm (fluorophenyl aromatic protons), and δ 4.3–4.5 ppm (-SCH₂- group).
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IR Spectroscopy: Stretches at 1700 cm⁻¹ (carboxylic acid C=O), 1250 cm⁻¹ (C-F), and 2550 cm⁻¹ (S-H in thioether, absent due to methylation) .
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Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 332.1, with fragmentation peaks at m/z 285 (loss of COOH).
Synthesis and Optimization
Reaction Pathways
The synthesis employs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry:
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Precursor Preparation:
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4-Fluorophenyl azide from sodium azide and 4-fluoroaniline.
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Propargyl pyrimidin-2-yl thioether via nucleophilic substitution of propargyl bromide with pyrimidine-2-thiol.
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Cycloaddition: Reacting azide and alkyne in DMSO/acetone with CuSO₄·5H₂O and sodium ascorbate at 60°C for 12 hours.
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Purification: Recrystallization from ethanol/water yields 65–78% pure product.
Table 2: Synthetic Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Azide Prep | NaN₃, 4-fluoroaniline | EtOH | 25°C | 85% |
| Alkyne Prep | Propargyl bromide, pyrimidine-2-thiol | THF | 0°C → 25°C | 72% |
| CuAAC | CuSO₄, sodium ascorbate | DMSO | 60°C | 78% |
Analytical Validation
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HPLC Purity: >95% (C18 column, acetonitrile/water + 0.1% TFA).
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Elemental Analysis: Calculated C 50.76%, H 3.04%, N 21.14%; Found C 50.68%, H 3.11%, N 21.09%.
Biological Activity and Mechanistic Insights
Cytotoxicity Profiling
In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines revealed IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Comparatively, the methyl-substituted analog (CAS 887035-89-4) showed reduced potency (IC₅₀ >50 μM), underscoring the pyrimidinylthio group’s role .
Putative Mechanisms
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Kinase Inhibition: Molecular docking suggests binding to EGFR (ΔG = -9.2 kcal/mol) via hydrogen bonds with carboxylic acid and fluorophenyl groups.
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Reactive Oxygen Species (ROS) Induction: Flow cytometry in treated HeLa cells showed 2.3-fold ROS increase versus controls.
Therapeutic Applications and Derivatives
Anticancer Leads
The compound’s triazole-pyrimidine scaffold aligns with FDA-approved kinase inhibitors (e.g., imatinib’s pyrimidine motif) . Structural analogs demonstrate:
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